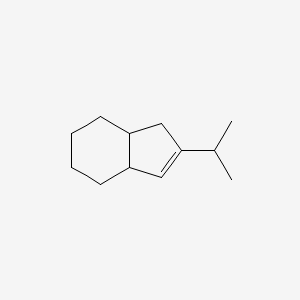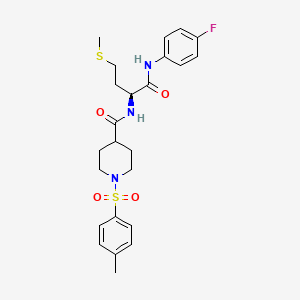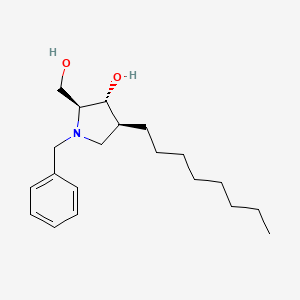![molecular formula C13H17NO4 B15172412 (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid CAS No. 1019389-98-0](/img/structure/B15172412.png)
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a (2-methylpropoxy)carbonyl group and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetic acid and 2-methylpropyl chloroformate.
Reaction Conditions: The phenylacetic acid is first reacted with 2-methylpropyl chloroformate in the presence of a base such as triethylamine to form the (2-methylpropoxy)carbonyl derivative.
Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: The parent compound, which lacks the (2-methylpropoxy)carbonyl and amino groups.
(4-Aminophenyl)acetic Acid: Similar structure but without the (2-methylpropoxy)carbonyl group.
(4-{[(2-Methylpropoxy)carbonyl]amino}benzoic Acid): Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
Uniqueness
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid is unique due to the presence of both the (2-methylpropoxy)carbonyl and amino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1019389-98-0 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-[4-(2-methylpropoxycarbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(2)8-18-13(17)14-11-5-3-10(4-6-11)7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16) |
InChIキー |
TWBICOOAQQAMTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)


![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)


![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)
